molecular formula C20H18N2O5S B2778586 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide CAS No. 932507-62-5

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide

Cat. No. B2778586
M. Wt: 398.43
InChI Key: ADYLOMRJGYEPJV-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide, also known as MDL-29951, is a synthetic compound that has shown potential in various scientific research applications.

Scientific Research Applications

1. Catalytic Synthesis

Xia et al. (2016) explored the sulfonylation of N-(quinolin-8-yl)benzamide derivatives, demonstrating the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives using environmentally friendly methods. This process is significant in the efficient and sustainable production of sulfonyl derivatives including quinoline compounds (Xia et al., 2016).

2. Receptor Antagonists

Hays et al. (1993) synthesized N-Phenylsulfonyl and N-methylsulfonyl derivatives of quinoxalinecarboxamide. These compounds were identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, highlighting the potential application of quinoline derivatives in neuropharmacology (Hays et al., 1993).

3. Metabolic Analysis

Richter et al. (2022) conducted an in vitro study to identify phase I and II metabolites of quinoline derivatives. The study focused on the metabolism of these compounds, including ester hydrolysis, highlighting the importance of quinoline compounds in pharmacokinetics and drug metabolism (Richter et al., 2022).

4. Electrophilic Substitution Reactions

Aleksandrov et al. (2020) studied the synthesis of quinoline derivatives and their electrophilic substitution reactions. This research contributes to understanding the chemical properties and reactivity of quinoline compounds, which is essential for their application in synthetic chemistry (Aleksandrov et al., 2020).

5. Photocatalytic and Magnetic Properties

Li et al. (2020) introduced quinoline–imidazole–monoamide ligands in the synthesis of octamolybdate-based complexes. The study demonstrated the electrocatalytic, photocatalytic, and magnetic properties of these complexes, suggesting potential applications in catalysis and materials science (Li et al., 2020).

6. Antimalarial and Antiviral Properties

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including quinoline derivatives, for antimalarial activity. They also examined these compounds' potential as COVID-19 drugs, showcasing the versatility of quinoline compounds in medicinal chemistry (Fahim & Ismael, 2021).

7. Antibacterial and Antifungal Agents

Moussaoui et al. (2021) developed novel quinoline carboxamides with potent antibacterial and antifungal properties. This highlights the role of quinoline derivatives in developing new antimicrobial agents (Moussaoui et al., 2021).

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-28(25,26)22-10-4-6-13-8-9-15(12-17(13)22)21-19(23)16-11-14-5-2-3-7-18(14)27-20(16)24/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYLOMRJGYEPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide

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